![molecular formula C32H38N2O3 B13146339 1-Amino-2-(4-(decyl(ethyl)amino)phenyl)-4-hydroxyanthracene-9,10-dione CAS No. 89119-28-8](/img/structure/B13146339.png)
1-Amino-2-(4-(decyl(ethyl)amino)phenyl)-4-hydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-(4-(decyl(ethyl)amino)phenyl)-4-hydroxyanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family Anthraquinones are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(4-(decyl(ethyl)amino)phenyl)-4-hydroxyanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-hydroxyanthracene-9,10-dione with an appropriate amine, followed by further functionalization to introduce the decyl(ethyl)amino group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-(4-(decyl(ethyl)amino)phenyl)-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different hydroquinone forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
1-Amino-2-(4-(decyl(ethyl)amino)phenyl)-4-hydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Amino-2-(4-(decyl(ethyl)amino)phenyl)-4-hydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-(4-(decyl(ethyl)amino)phenyl)-4-hydroxyanthracene-9,10-dione: shares similarities with other anthraquinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the decyl(ethyl)amino group, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
1-Amino-2-(4-(decyl(ethyl)amino)phenyl)-4-hydroxyanthracene-9,10-dione, a derivative of anthraquinone, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a complex structure that may influence its interaction with biological systems, making it a candidate for various therapeutic applications.
The compound's molecular formula is C32H38N2O3, with a molecular weight of approximately 498.66 g/mol. Its LogP value of 7.965 indicates high lipophilicity, which may facilitate cellular membrane penetration and influence its biological activity .
Property | Value |
---|---|
Molecular Formula | C32H38N2O3 |
Molecular Weight | 498.66 g/mol |
LogP | 7.965 |
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Anticancer Activity : The compound's structure suggests it may exhibit cytotoxic effects against cancer cell lines. Research indicates that anthraquinone derivatives can induce apoptosis and cell cycle arrest in cancer cells through mechanisms such as DNA intercalation and topoisomerase inhibition .
- Antimicrobial Properties : Similar compounds have shown promising antibacterial and antifungal activities. The potential for this compound to act against pathogenic microorganisms remains an area of active research .
Anticancer Studies
A study evaluated the anticancer efficacy of various anthraquinone derivatives, including those structurally related to our compound. The findings revealed that certain substituted anthraquinones exhibited potent cytotoxicity comparable to established chemotherapeutics like doxorubicin. Specifically, derivatives with aryl substitutions showed enhanced activity against glioblastoma and prostate cancer cell lines .
Table: Summary of Anticancer Activity
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
1-Hydroxy-4-phenyl-anthraquinone | DU-145 (Prostate) | 1.1 | Induces apoptosis |
2,4-Diaryl substituted | SNB19 (Glioblastoma) | Varies | DNA intercalation |
Antimicrobial Evaluation
In terms of antimicrobial activity, derivatives of anthraquinones have been shown to possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell membranes and interference with nucleic acid synthesis .
Table: Antimicrobial Activity Against Bacterial Strains
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1-Amino-2-(4-decylamino) | E. coli | 100 μg/mL |
S. aureus | 200 μg/mL |
Mechanistic Insights
Research into the mechanism of action for anthraquinone derivatives indicates that they may bind to DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. This binding can lead to the formation of DNA adducts and ultimately result in cell death through apoptosis or necrosis .
Properties
CAS No. |
89119-28-8 |
---|---|
Molecular Formula |
C32H38N2O3 |
Molecular Weight |
498.7 g/mol |
IUPAC Name |
1-amino-2-[4-[decyl(ethyl)amino]phenyl]-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C32H38N2O3/c1-3-5-6-7-8-9-10-13-20-34(4-2)23-18-16-22(17-19-23)26-21-27(35)28-29(30(26)33)32(37)25-15-12-11-14-24(25)31(28)36/h11-12,14-19,21,35H,3-10,13,20,33H2,1-2H3 |
InChI Key |
GSOBAOROVBWIEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN(CC)C1=CC=C(C=C1)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.